2-Chloro-5-fluorobenzoic acid

Melting point differentiation Solid-state characterization Regioisomer identification

2-Chloro-5-fluorobenzoic acid (CAS 2252-50-8) is a dihalogenated benzoic acid derivative bearing chlorine at the 2-position and fluorine at the 5-position of the aromatic ring (molecular formula C₇H₄ClFO₂, MW 174.56 g/mol). It is commercially supplied as a white to off-white crystalline powder with a melting point range of 147–152 °C and is routinely specified at ≥98% purity (HPLC or GC) by major vendors.

Molecular Formula C7H4ClFO2
Molecular Weight 174.55 g/mol
CAS No. 2252-50-8
Cat. No. B1362504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluorobenzoic acid
CAS2252-50-8
Molecular FormulaC7H4ClFO2
Molecular Weight174.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)O)Cl
InChIInChI=1S/C7H4ClFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)
InChIKeyMIZKCMSSYVUZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluorobenzoic Acid (CAS 2252-50-8): Sourcing Guide for the Chloro-Fluoro Regioisomer with Defined Physicochemical and Synthetic Differentiation


2-Chloro-5-fluorobenzoic acid (CAS 2252-50-8) is a dihalogenated benzoic acid derivative bearing chlorine at the 2-position and fluorine at the 5-position of the aromatic ring (molecular formula C₇H₄ClFO₂, MW 174.56 g/mol) [1]. It is commercially supplied as a white to off-white crystalline powder with a melting point range of 147–152 °C and is routinely specified at ≥98% purity (HPLC or GC) by major vendors [2]. The compound serves primarily as a key pharmaceutical intermediate in the synthesis of anti-inflammatory agents, analgesics, and selective receptor modulators, while also finding application as a building block in agrochemical and specialty fine chemical synthesis .

Why 2-Chloro-5-fluorobenzoic Acid Cannot Be Interchanged with Its Regioisomeric Analogs: Structural and Reactivity Rationale


The precise positioning of chlorine and fluorine substituents on the benzoic acid scaffold governs regioselective reactivity, ionization behavior, and solid-state properties in ways that preclude casual substitution among the C₇H₄ClFO₂ constitutional isomers. The ortho-chloro substituent exerts a distinct steric and inductive influence on the carboxylic acid group, while the meta-fluoro substituent contributes an opposing electronic effect, creating a unique push-pull electronic environment that differs markedly from the 2,4-, 2,6-, 3,2-, and 5,2- regioisomers [1][2]. These differences manifest quantitatively in melting point (spanning a >35 °C range across regioisomers), acid dissociation constants, pH-dependent lipophilicity (LogD), and synthetic accessibility—all of which directly impact downstream reaction yields, purification workflows, and final API quality [3].

2-Chloro-5-fluorobenzoic Acid: Quantified Differentiation Evidence vs. Closest Regioisomeric Analogs


Melting Point: 2-Chloro-5-fluorobenzoic Acid (147–149 °C) vs. 2-Chloro-4-fluorobenzoic Acid (183–187 °C)—A 36 °C Gap Enabling Differential Crystallization and Identification

The melting point of 2-chloro-5-fluorobenzoic acid (147–149 °C, with TCI specification at 148.0–152.0 °C) is approximately 36 °C lower than that of its 2-chloro-4-fluorobenzoic acid regioisomer (183–187 °C) and approximately 8 °C lower than 2-chloro-6-fluorobenzoic acid (155–160 °C), while closely overlapping with 5-chloro-2-fluorobenzoic acid (149–153 °C) . This wide thermal spread across the C₇H₄ClFO₂ isomer family provides a robust first-pass identity verification tool and informs solvent selection for recrystallization .

Melting point differentiation Solid-state characterization Regioisomer identification

Regioselective Lithiation Outcome: 2-Chloro-5-fluorobenzoic Acid as the Minor Byproduct (Not the Major Product) When Accessing the 5-Chloro-2-fluoro Isomer via Superbase-Mediated Ortho-Lithiation

In the superbase-mediated (KOtBu/BuLi) deprotonation of 1-chloro-4-fluorobenzene, lithiation occurs preferentially at the position adjacent to fluorine, yielding 5-chloro-2-fluorobenzoic acid (CAS 394-30-9) as the major product in 86% yield, while 2-chloro-5-fluorobenzoic acid is formed only as a minor byproduct [1]. This regiochemical outcome demonstrates that fluorine exerts a stronger ortho-directing effect than chlorine under these conditions, making the 2-chloro-5-fluoro substitution pattern synthetically disfavored via direct lithiation routes and necessitating alternative synthetic strategies for its preparation [2].

Regioselective synthesis Ortho-lithiation Synthetic route differentiation

Predicted pKa: 2-Chloro-5-fluorobenzoic Acid (2.54) Exhibits Intermediate Acidity Among C₇H₄ClFO₂ Regioisomers, with a 0.50 Unit Span from the Most Acidic 2,6-Isomer

The predicted pKa of 2-chloro-5-fluorobenzoic acid is 2.54 ± 0.25, placing it at an intermediate acidity within the C₇H₄ClFO₂ regioisomer family: less acidic than 2-chloro-6-fluorobenzoic acid (pKa 2.04 ± 0.10) but more acidic than both 2-chloro-4-fluorobenzoic acid (pKa 2.90 ± 0.25) and 5-chloro-2-fluorobenzoic acid (pKa 2.90 ± 0.10) . This ~0.5 pKa unit difference between the 2,5- and 2,6-regioisomers corresponds to a roughly threefold difference in acid dissociation constant (Ka), which can influence carboxylate activation efficiency in amide coupling and esterification reactions at defined pH [1].

Acid dissociation constant Ionization state Reactivity prediction

LogD (pH 5.5): 2-Chloro-5-fluorobenzoic Acid (−0.317) vs. 2-Chloro-4-fluorobenzoic Acid (+0.123)—A Sign Reversal Indicating Differential Ionization and Partitioning Behavior

At pH 5.5, the calculated LogD of 2-chloro-5-fluorobenzoic acid is −0.317 (negative, indicating predominant aqueous-phase partitioning), whereas the 2-chloro-4-fluorobenzoic acid regioisomer exhibits a LogD of +0.123 (positive, indicating preferential organic-phase partitioning) [1]. This sign reversal means that at mildly acidic pH, the two regioisomers distribute into opposite phases during extraction, despite sharing identical molecular formula and nearly identical LogP (2.38 for both) [2]. At pH 7.4, both compounds show negative LogD values (−1.121 vs. −1.063), but the target compound remains 0.058 LogD units more hydrophilic [1].

Lipophilicity Distribution coefficient pH-dependent partitioning

Commercial Supply Maturity: Production Scale Up to 50 kg with ≥98% HPLC Purity, Qualified for Pharmaceutical Intermediate Procurement

2-Chloro-5-fluorobenzoic acid is commercially available at production scales up to 50 kg per batch with a minimum purity specification of 98% (HPLC), moisture content ≤0.5%, and appearance controlled as white to off-white powder, as documented by Capot Chemical [1]. TCI supplies the compound with dual purity specifications: ≥98.0% (GC) and ≥95.0% (Neutralization titration), with a defined melting point range of 148.0–152.0 °C . Chem-Impex International offers the compound at ≥98% (HPLC) with storage at 0–8 °C . This multi-vendor availability with standardized specifications contrasts with certain regioisomers (e.g., 2-chloro-3-fluorobenzoic acid) that have more limited commercial sourcing options, reducing supply chain risk for the 2,5-isomer [2].

Supply chain qualification GMP intermediate Production scale

2-Chloro-5-fluorobenzoic Acid: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Pharmaceutical Intermediate Sourcing for Anti-Inflammatory and Analgesic API Development

2-Chloro-5-fluorobenzoic acid is documented as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesic active pharmaceutical ingredients, with multiple vendor sources confirming its established role in pharmaceutical development . Its intermediate pKa (2.54) and negative LogD at physiological pH (LogD₇.₄ = −1.121) mean the derived amide or ester prodrugs will exhibit predictable ionization behavior distinct from those prepared from the 2,4- or 2,6-regioisomers, directly affecting the pharmacokinetic profile of the final drug substance [1]. Procurement teams developing anti-inflammatory candidates should specify this regioisomer explicitly to avoid the 2,4-isomer (pKa 2.90, melting point 183–187 °C), which would alter both the synthetic route efficiency and the physicochemical properties of downstream intermediates.

Building Block for Regioselective Cross-Coupling and Functionalization in Medicinal Chemistry

The presence of an ortho-chloro and meta-fluoro substitution pattern on the benzoic acid core provides a unique electronic landscape for sequential functionalization via Pd-catalyzed cross-coupling (Suzuki-Miyaura) and nucleophilic aromatic substitution [2]. Unlike the 2,6-regioisomer, where both halogens are ortho to the carboxyl group and can create steric congestion, the 2-chloro-5-fluoro arrangement spaces the two halogens apart, allowing for chemoselective activation of the chloro substituent under mild coupling conditions while retaining the fluoro substituent for subsequent transformations [3]. The documented availability at 50 kg scale [4] ensures that medicinal chemistry leads using this building block can transition smoothly from discovery to preclinical development without re-sourcing.

Analytical Reference Standard and Tracer for Chromatographic Method Development

2-Chloro-5-fluorobenzoic acid has established utility as a standard reference material in chromatographic method development, with documented application in determining analytical method coefficients . The compound class (fluorobenzoic acids) is widely employed as conservative chemical tracers in hydrological and oilfield reservoir studies, where isomer-specific detection via IC-MS or GC-MS is essential [5]. The distinct melting point (147–149 °C) and sign-reversed LogD at pH 5.5 relative to the 2,4-isomer provide orthogonal identification parameters that reduce the risk of regioisomer misassignment during method validation.

Agrochemical Intermediate with Validated Herbicidal Scaffold Derivatization Potential

Chloro-fluorobenzoic acid derivatives serve as key intermediates in the synthesis of herbicidal active ingredients, with the 2-chloro-5-fluoro substitution pattern providing a privileged scaffold for further elaboration . The compound's electronic profile—with electron-withdrawing chloro and fluoro groups at positions 2 and 5—enhances metabolic stability of derived agrochemical candidates relative to non-halogenated analogs, while its documented multi-kilogram supply capability [4] supports pilot-scale field trial material production without supply interruption.

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